4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
Overview
Description
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure The trifluoromethyl group attached to the benzene ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one typically involves the condensation of 2-amino-4-(trifluoromethyl)benzenethiol with appropriate aldehydes or ketones. One common method involves refluxing a suspension of 2-amino-4-(trifluoromethyl)benzenethiol and 3,5-dihydroxybenzaldehyde in acetic acid containing sodium acetate for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered and washed with water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one varies depending on its application:
Enzyme Inhibition: The compound inhibits enzymes like tyrosinase by binding to the active site and preventing substrate access.
Antimicrobial Activity: It disrupts bacterial cell membranes and interferes with intracellular processes, leading to cell death.
Anti-inflammatory Effects: The compound modulates the expression of inflammatory cytokines and inhibits pathways involved in inflammation.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives:
2-(Benzo[d]thiazol-2-yl)-4-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group, showing different biological activities.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Exhibits potent anti-cancer properties.
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol: Known for its strong tyrosinase inhibitory activity.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(trifluoromethyl)-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXMKCIGIPOYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646594 | |
Record name | 4-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100831-20-7 | |
Record name | 4-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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